molecular formula C10H7Cl2N3O2 B5336250 1-(2,5-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea

1-(2,5-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea

Cat. No.: B5336250
M. Wt: 272.08 g/mol
InChI Key: LQHIFJGLQXULDT-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorophenyl group and an oxazolyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via nucleophilic substitution reactions using 2,5-dichlorobenzene derivatives.

    Formation of the Urea Moiety: The final step involves the reaction of the dichlorophenyl-oxazole intermediate with an isocyanate or carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Materials Science: It can be used in the development of advanced materials with unique properties, such as polymers and coatings.

    Biological Research: The compound can serve as a tool for studying biological processes and pathways, particularly those involving urea derivatives.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea: Similar structure but with chlorine atoms at different positions.

    1-(2,5-Dichlorophenyl)-3-(1,3-oxazol-4-yl)urea: Similar structure but with a different oxazole ring.

Uniqueness

1-(2,5-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea is unique due to its specific arrangement of the dichlorophenyl and oxazolyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-6-1-2-7(12)8(5-6)13-10(16)14-9-3-4-17-15-9/h1-5H,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHIFJGLQXULDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)NC2=NOC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823911
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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